Dinitrodurene
Overview
Description
Dinitrodurene, also known as 1,2,4,5-tetramethyl-3,6-dinitrobenzene, is an organic compound with the molecular formula C10H12N2O4. It is a derivative of durene (1,2,4,5-tetramethylbenzene) and is characterized by the presence of two nitro groups attached to the benzene ring. This compound is notable for its applications in various fields, including organic synthesis and materials science.
Mechanism of Action
Target of Action
Dinitrodurene, also known as 1,2,4,5-tetramethyl-3,6-dinitro-benzene, selectively binds to plant and protozoan tubulin dimers . Tubulin dimers are the primary targets of this compound and play a crucial role in the formation of microtubules, which are essential components of the cell’s cytoskeleton .
Mode of Action
This compound interacts with its targets, the tubulin dimers, by binding beneath the H1-S2 (N) loop of α-tubulin . This binding causes the loop to be drawn inwards, disrupting protofilament interactions within the microtubule . This disruption of microtubules is the primary mode of action of this compound .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the dynamics of microtubule assembly and disassembly . The binding of this compound to tubulin dimers disrupts the normal functioning of these pathways, leading to downstream effects such as impaired cell division and growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of microtubule dynamics. This disruption can lead to cell cycle arrest, impaired cell division, and ultimately cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the solubility and therefore the bioavailability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dinitrodurene is typically synthesized through the nitration of durene. The process involves the following steps:
- A solution of durene in chloroform is added to concentrated sulfuric acid.
- The mixture is cooled to 10°C, and fuming nitric acid is added dropwise while maintaining the temperature below 50°C.
- After the addition of nitric acid, the mixture is poured into a separatory funnel, and the sulfuric acid layer is removed.
- The chloroform layer is washed with sodium carbonate solution, dried with anhydrous calcium chloride, and the chloroform is distilled until crystals of this compound appear.
- The resulting mixture is cooled, and the solid is filtered and washed with cold ethyl alcohol .
Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: Dinitrodurene undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Reduction: Stannous chloride in hydrochloric acid.
Oxidation: Ferric chloride in the presence of water and hydrochloric acid.
Substitution: Various electrophiles in the presence of catalysts.
Major Products:
Reduction: Diamine derivatives.
Oxidation: Duroquinone.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
Dinitrodurene has several applications in scientific research:
Materials Science: this compound derivatives are used in the development of advanced materials, including polymers and coatings.
Biology and Medicine:
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Nitrodurene: A mononitro derivative of durene.
Nitroprehnitene: Another nitro derivative of tetramethylbenzene.
Comparison: Dinitrodurene is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and physical properties. Compared to nitrodurene and nitroprehnitene, this compound exhibits different reactivity patterns in nitration and reduction reactions. The presence of two nitro groups also affects its solubility and stability, making it distinct from its mono-nitro counterparts .
Properties
IUPAC Name |
1,2,4,5-tetramethyl-3,6-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPQXGFMAZTUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203106 | |
Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-13-4 | |
Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5465-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinitrodurene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-tetramethyl-3,6-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of dinitrodurene?
A1: this compound, specifically 1,4-dinitrodurene, has the molecular formula C10H12N2O4. [] Its molecular weight is 224.21 g/mol. Spectroscopically, the presence of nitro groups is confirmed by IR bands corresponding to N-O stretching vibrations. Additionally, 1H and 13C NMR spectroscopy can differentiate between various this compound isomers based on the chemical shifts and coupling patterns of the methyl and aromatic protons. [, , ]
Q2: How does the solvent environment influence the ESR spectral features of this compound anions?
A4: Studies on this compound anions, like dinitroisodurene and this compound, in DMF-water mixtures, reveal that solvent composition can significantly alter the ESR splitting constants and linewidths. As water concentration increases, nitrogen hyperfine splittings increase, while methyl proton splittings decrease. This is attributed to the formation of 1:1 solvent-solute complexes, influencing the electron spin density distribution within the radical anion. []
Q3: What is known about the nitration of durene to form this compound?
A5: While conventionally, durene nitration often leads to a mixture of this compound and unreacted durene, specific conditions can favor mononitrodurene formation. Using nitronium phosphorohexafluoride in nitromethane with two equivalents of water promotes mononitration with high yield. [] Interestingly, 15N NMR studies show that the nitration of durene by nitronium ions can proceed through an ipso-attack mechanism, leading to the formation of a radical pair that can either recombine or dissociate, influencing the observed nuclear polarization effects. []
Q4: Are there any known polymorphic forms of this compound?
A6: Yes, 3,6-dinitrodurene exists in two polymorphic forms. Both forms crystallize in the C2/c space group but differ in the orientation of the twofold axis within the unit cell. This leads to distinct crystal structures and color differences, with polymorph I appearing colorless and polymorph II exhibiting a purple hue. []
Q5: How do computational chemistry techniques contribute to understanding this compound?
A8: While the provided abstracts don't explicitly mention specific computational studies on this compound, they highlight the application of computational methods like semi-empirical molecular orbital calculations (AM1) in understanding electrochemical properties, such as predicting potential inversion in dinitroaromatics. [] Such calculations can provide insights into electronic structures, reduction potentials, and other relevant molecular properties. Additionally, QSAR models can be developed to predict the activity and properties of this compound derivatives based on their structural features.
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